molecular formula C14H14O6S4 B13948422 Benzenesulfonic acid, 2,2'-dithiobis[5-methyl- CAS No. 63468-79-1

Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-

Cat. No.: B13948422
CAS No.: 63468-79-1
M. Wt: 406.5 g/mol
InChI Key: DYAKTXVOQVIPNG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is an organosulfur compound with the molecular formula C14H14O6S4 It is a derivative of benzenesulfonic acid, characterized by the presence of two sulfonic acid groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- typically involves the sulfonation of benzene derivatives followed by the introduction of a disulfide linkage. One common method is the reaction of 5-methylbenzenesulfonic acid with sulfur dichloride to form the disulfide bond. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dichloride for disulfide formation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include thiols, sulfonic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in redox reactions and as a model for disulfide bond formation in proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.

    Industry: It is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in studying protein folding and stability, as well as in developing redox-active materials. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with various enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is unique due to its disulfide linkage, which imparts distinct redox properties and makes it valuable in studying disulfide bond formation and cleavage. This sets it apart from other benzenesulfonic acid derivatives that lack this feature .

Properties

CAS No.

63468-79-1

Molecular Formula

C14H14O6S4

Molecular Weight

406.5 g/mol

IUPAC Name

5-methyl-2-[(4-methyl-2-sulfophenyl)disulfanyl]benzenesulfonic acid

InChI

InChI=1S/C14H14O6S4/c1-9-3-5-11(13(7-9)23(15,16)17)21-22-12-6-4-10(2)8-14(12)24(18,19)20/h3-8H,1-2H3,(H,15,16,17)(H,18,19,20)

InChI Key

DYAKTXVOQVIPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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